N~1~-(3,4-DIMETHOXYPHENETHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE
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Overview
Description
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3,4-Dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination.
Cyclopropanation: The phenyl group is introduced through a cyclopropanation reaction, which involves the formation of a cyclopropane ring.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Its structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the cyclopropane and carboxamide groups.
Mescaline: A related compound with an additional methoxy group, known for its psychoactive properties.
Uniqueness
N~1~-(3,4-DIMETHOXYPHENETHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to its combination of a cyclopropane ring, a phenyl group, and a carboxamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-18-9-8-14(12-19(18)24-2)10-11-21-20(22)17-13-16(17)15-6-4-3-5-7-15/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDGTYOOAPSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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